molecular formula C12H17NO2 B2970865 Methyl 2-(benzylamino)-2-methylpropanoate CAS No. 78002-18-3

Methyl 2-(benzylamino)-2-methylpropanoate

Cat. No.: B2970865
CAS No.: 78002-18-3
M. Wt: 207.273
InChI Key: KUNCAPUPQSDZCY-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-2-methylpropanoate (CAS 78002-18-3) is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This ester and benzylamine derivative is characterized by its structure featuring a tertiary carbon center, which may influence its steric and electronic properties in synthetic applications. Its SMILES representation is CC(C)(NCC1=CC=CC=C1)C(OC)=O . This compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential use in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) and their synthetic precursors. The hydrochloride salt form (CAS 1803597-78-5) is also available for studies requiring enhanced crystallinity or solubility properties . Handling and Storage: This product is intended for research and development purposes exclusively. It is not certified or intended for diagnostic, therapeutic, or consumer use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment (PPE) including gloves, protective clothing, and eye protection is required to prevent skin contact and inhalation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylamino)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNCAPUPQSDZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Benzylamino 2 Methylpropanoate and Its Structural Analogues

Nucleophilic Addition Reactions for the Construction of the Beta-Amino Ester Moiety

The most direct approach for synthesizing β-amino esters is the conjugate addition of an amine to an α,β-unsaturated ester, a transformation known as the aza-Michael reaction. researchgate.net This method provides an efficient route to construct the core beta-amino ester structure.

Aza-Michael Additions of Benzylamines to Methyl Methacrylate (B99206): Reaction Conditions and Substrate Scope

The aza-Michael addition of benzylamine (B48309) to methyl methacrylate serves as a primary method for the synthesis of Methyl 2-(benzylamino)-2-methylpropanoate. The reaction conditions can be significantly influenced by factors such as heating method, solvent, and stoichiometry.

Microwave irradiation has been shown to be an effective technique for promoting this reaction, often leading to reduced reaction times and improved yields compared to conventional heating. nih.gov For instance, the reaction between benzylamine and methyl methacrylate can be completed in a few hours under microwave conditions at elevated temperatures (115-130°C), yielding the desired product. nih.govmdpi.com Solvent-free conditions have also been explored, aligning with the principles of green chemistry by minimizing waste. mdpi.comresearchgate.net In one study, performing the reaction neat under microwave irradiation at 130°C for four hours resulted in a 25% yield of the product. mdpi.com

The substrate scope of aza-Michael additions involving benzylamine extends to various α,β-unsaturated esters. While methyl methacrylate presents a challenge due to steric hindrance, other acrylates can react more readily. For example, the reaction of benzylamine with methyl acrylate (B77674) can proceed at room temperature, though it may lead to double addition products if the stoichiometry is not carefully controlled. mdpi.com The reaction with methyl crotonate under microwave conditions without a catalyst has been shown to produce the corresponding β-amino ester in good yield. mdpi.com

EntryMichael AcceptorHeating MethodTemperature (°C)Time (h)CatalystYield (%)Reference
1Methyl MethacrylateMicrowave1304None25 mdpi.com
2Methyl MethacrylateMicrowave1304DBU (0.2 eq)27 mdpi.com
3Methyl MethacrylateMicrowave1301DBU (0.2 eq)97 nih.gov
4Methyl CrotonateMicrowave754None73 mdpi.com
5Methyl AcrylateConventionalRoom Temp.2.5None41 mdpi.com

This table presents a selection of reported reaction conditions for the aza-Michael addition of benzylamine to various α,β-unsaturated esters.

Catalytic Modulations in Aza-Michael Additions: Role of Organocatalysts and Lewis Acids

To enhance the efficiency and selectivity of the aza-Michael addition, various catalytic systems have been developed. Organocatalysts, in particular, have gained prominence as they operate under mild conditions and offer opportunities for asymmetric synthesis. nih.govbeilstein-journals.org

For the synthesis of this compound, the base catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively employed. The addition of a catalytic amount of DBU (0.2 equivalents) to the microwave-assisted, solvent-free reaction of benzylamine and methyl methacrylate showed a modest increase in yield. mdpi.com Organocatalysts such as cinchona alkaloids, thioureas, and chiral phosphoric acids are widely used in asymmetric aza-Michael reactions to induce enantioselectivity. nih.govresearchgate.net These catalysts typically function by activating the substrates through hydrogen bonding or by forming covalent intermediates, thereby lowering the activation energy of the reaction. nih.govbeilstein-journals.org For example, chiral thiourea (B124793) catalysts have been successfully used to promote the addition of nucleophiles to nitroalkenes and α,β-unsaturated ketones with high enantioselectivity. researchgate.net

While less commonly reported for the specific addition of benzylamine to methyl methacrylate, Lewis acids are known to catalyze Michael additions by coordinating to the carbonyl oxygen of the α,β-unsaturated ester. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amine.

Chemo- and Regioselective Considerations in Amino Ester Formation

Chemo- and regioselectivity are critical considerations in the synthesis of β-amino esters, especially when dealing with multifunctional substrates or when side reactions are possible. In the context of the aza-Michael reaction, a primary amine like benzylamine possesses two N-H bonds and can potentially react with two molecules of the Michael acceptor, leading to a di-adduct. researchgate.net Controlling the stoichiometry and reaction conditions is essential to favor the formation of the desired mono-adduct, this compound.

Regioselectivity becomes paramount when the Michael acceptor has multiple electrophilic sites. However, in the reaction between benzylamine and methyl methacrylate, the primary regiochemical challenge lies in the inherent reactivity of the acceptor. Methacrylates are generally less reactive as Michael acceptors compared to acrylates. upc.edu This difference in reactivity is attributed to the steric hindrance and the electron-donating inductive effect of the α-methyl group, which deactivates the double bond towards nucleophilic attack. scispace.comupc.edu This principle can be exploited for selective reactions in systems containing both acrylate and methacrylate moieties, where the amine will preferentially add to the more reactive acrylate group. upc.eduresearchgate.netrsc.org Theoretical studies using chemical descriptors have confirmed the preference for nucleophilic attack at the β-carbon of acrylates over methacrylates. researchgate.netrsc.org

Metal-Catalyzed Approaches for Incorporating the Benzylamino Moiety

Palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming the C-N bond of the benzylamino group or for synthesizing complex structural analogues.

Palladium-Catalyzed Intramolecular α-Arylation of Ester Enolates in Ring Formation

While not a direct synthesis of the acyclic target compound, palladium-catalyzed α-arylation of ester enolates is a robust method for constructing cyclic structural analogues. organic-chemistry.org This reaction involves the formation of a C-C bond between an aromatic ring and the carbon atom alpha to an ester group. organic-chemistry.orgacs.org An intramolecular variant of this reaction can be used to synthesize heterocyclic structures, such as oxindoles from α-haloanilides. organic-chemistry.org

This methodology could be conceptually applied to create cyclic analogues of this compound. For instance, a suitably functionalized substrate containing both an ester enolate precursor and an aryl halide could undergo intramolecular cyclization to form a lactam ring fused with an aromatic system. The reaction typically employs a palladium catalyst in combination with a strong base to generate the ester enolate in situ. The use of zinc enolates, which can be prepared under milder conditions, has been shown to greatly expand the scope and functional group tolerance of this transformation. berkeley.edu

Investigation of Catalytic Cycles and Ligand Architectures in Cross-Coupling

The formation of the C-N bond in the benzylamino moiety can also be achieved via palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. uwindsor.carsc.orgacs.org This reaction provides a versatile method for coupling amines with aryl halides or pseudohalides.

The generally accepted catalytic cycle for this transformation involves several key steps. uwindsor.caresearchgate.net It begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex to form a palladium(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium amido complex. The final and often rate-determining step is the reductive elimination of the arylamine product, which regenerates the palladium(0) catalyst. uwindsor.ca

The success of these coupling reactions is highly dependent on the choice of ligand coordinated to the palladium center. nih.govresearchgate.net Ligands play a crucial role in stabilizing the catalyst, promoting the oxidative addition step, and facilitating the final reductive elimination. nih.govescholarship.org Bulky, electron-rich phosphine (B1218219) ligands, particularly biaryl phosphines developed by Buchwald and others, have proven to be exceptionally effective. researchgate.net These ligands enhance the electron density at the palladium center, which facilitates the oxidative addition of even unreactive aryl chlorides, and their steric bulk accelerates the reductive elimination step to release the product. uwindsor.caresearchgate.net The rational design of ligand architectures continues to be a key area of research to overcome challenges such as coupling sterically hindered amines or expanding the substrate scope. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of specific stereoisomers is crucial in the synthesis of pharmacologically active molecules. Stereoselective synthesis allows for the control of the three-dimensional arrangement of atoms, which is essential for biological activity.

Asymmetric induction is the preferential formation of one enantiomer or diastereoisomer over the other. wikipedia.org This is a key principle in the synthesis of chiral β-amino esters.

Several strategies are employed to achieve asymmetric induction in the synthesis of β-amino esters:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org For instance, pseudoephedrine has been effectively used as a chiral auxiliary in the synthesis of enantiomerically pure β-amino esters through the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides. researchgate.net

Catalytic Asymmetric Synthesis: This method utilizes a chiral catalyst to introduce stereocenters. wikipedia.org For example, the enantioselective hydrogenation of enamines catalyzed by chiral rhodium or ruthenium complexes is a well-established method for producing β-amino acid derivatives with high enantioselectivity. hilarispublisher.com Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds also provides a route to enantioenriched β-amino acid derivatives. nih.gov

Substrate Control: In this approach, the inherent chirality of the starting material influences the stereochemistry of the product. wikipedia.org

A practical method for synthesizing chiral β2,3-amino esters involves the asymmetric Michael addition of a chiral lithium amide to trisubstituted (E)-α,β-unsaturated esters. This reaction is followed by a highly face-selective protonation of the resulting enolate intermediate to yield N-protected β2,3-amino esters. researchgate.net Another approach involves the dynamic kinetic resolution of racemic β-amino-α-keto esters using Ru(II)-catalyzed asymmetric transfer hydrogenation, which provides enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov

Diastereoselective control is critical in syntheses that create multiple stereocenters. The relative orientation of these centers can significantly impact the biological activity of the final molecule.

In the context of multi-step syntheses of β-amino esters, diastereoselectivity can be managed through various techniques. For instance, the conjugate addition of homochiral lithium N-benzyl-N-α-methyl-4-methoxybenzylamide to α,β-unsaturated esters can be controlled to produce β-amino esters with specific stereochemistry. rsc.org The choice of catalyst can also influence the diastereomeric outcome, as seen in the synthesis of γ-amino alcohols where iridium and rhodium catalysts yield anti- and syn-products, respectively. rsc.org

Table 1: Comparison of Asymmetric Synthesis Strategies for β-Amino Esters

Strategy Description Key Features
Chiral Auxiliaries A temporary chiral group directs the stereochemical outcome. High diastereoselectivity, auxiliary is removed in a later step.
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst creates a large amount of chiral product. High enantioselectivity, atom-economical.
Substrate Control The chirality of the starting material dictates the product's stereochemistry. Relies on the availability of chiral starting materials.
Dynamic Kinetic Resolution A racemic starting material is converted into a single enantiomer of the product. Both enantiomers of the starting material are utilized.

Strategic Application of Protecting Groups for Amino and Ester Functionalities

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.orglibretexts.org The strategic use of protecting groups is crucial for the successful synthesis of complex molecules like derivatives of this compound.

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This is particularly important in molecules with multiple functional groups of similar reactivity.

For the benzylamino group, several protecting groups can be employed. The benzyl (B1604629) (Bn) group itself can be considered a protecting group, removable by hydrogenolysis. wikipedia.org Other benzyl-type protecting groups with varying lability, such as p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMPM), can also be used and are removed under similar conditions. wikipedia.org

In a multiply-protected molecule, different protecting groups can be chosen that are stable to the deprotection conditions of the others. For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base. organic-chemistry.org This allows for the selective deprotection and subsequent reaction of one amino group while another remains protected.

β-Amino esters derived from the stereoselective conjugate addition of homochiral lithium N-benzyl-N-α-methyl-4-methoxybenzylamide can undergo orthogonal mono-N-deprotection under either oxidative or acid-promoted conditions. rsc.org

The choice of a protecting group can significantly influence the reactivity and selectivity of subsequent chemical reactions. numberanalytics.com These effects can be steric, electronic, or conformational. numberanalytics.com

Steric Effects: Bulky protecting groups can hinder the approach of reagents to a nearby reactive site, thereby decreasing reactivity or directing the attack to a less hindered position. numberanalytics.com

Electronic Effects: Electron-withdrawing protecting groups can reduce the nucleophilicity of a functional group, making it less reactive towards electrophiles. numberanalytics.com Conversely, electron-donating groups can increase nucleophilicity.

Conformational Effects: Protecting groups can lock a molecule into a specific conformation, which can in turn influence the stereochemical outcome of a reaction. numberanalytics.com

For example, in glycosylation reactions, the protecting groups on the sugar molecule can have a profound impact on the stereoselectivity of the glycosidic bond formation. researchgate.net Similarly, the choice of protecting group on the amino function of a β-amino ester can influence the stereoselectivity of reactions at adjacent positions.

Table 2: Common Protecting Groups for Amines and Their Deprotection Conditions

Protecting Group Abbreviation Deprotection Conditions
Benzyl Bn Hydrogenolysis (e.g., H₂, Pd/C)
p-Methoxybenzyl PMB Hydrogenolysis, stronger acid than Bn
tert-Butoxycarbonyl Boc Strong acid (e.g., TFA)
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., piperidine)
Carbobenzyloxy Cbz Hydrogenolysis, strong acid

Exploration of Novel Synthetic Routes and Methodological Innovations

The development of new synthetic methods for β-amino esters and their analogues is an ongoing area of research. These innovations often focus on improving efficiency, reducing the number of steps, and utilizing more environmentally friendly reagents.

Recent advancements include the development of novel catalytic systems for asymmetric synthesis and the exploration of new reaction pathways. For example, quinoxaline (B1680401) derivatives, which can be synthesized through various modern routes, are being investigated for their diverse biological activities. researchgate.netmdpi.com The synthesis of structural analogues of this compound, such as N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, has been reported, showcasing the versatility of these synthetic approaches. mdpi.com

The direct amination of β-hydroxyl acid esters using a borrowing hydrogen methodology with a cooperative ruthenium catalyst and a Brønsted acid additive represents a waste-free approach to constructing β-amino acid esters. researchgate.net Furthermore, enantioselective radical C–H amination has emerged as a powerful tool for the synthesis of chiral β-amino alcohols, bypassing the need for traditional chiral auxiliaries or precursors. nih.gov

These novel routes and methodological innovations continue to expand the toolbox available to synthetic chemists for the preparation of complex and biologically important molecules.

One-Pot and Multi-Component Reaction Sequences for Enhanced Efficiency

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like α,α-disubstituted α-amino esters from simple precursors in a single reaction vessel. uniba.it These processes enhance efficiency by reducing the number of synthetic steps, minimizing waste, and avoiding the need for purification of intermediate compounds. Several classical and modern MCRs can be adapted for the synthesis of this compound and its analogues.

Another powerful MCR is the Ugi reaction . The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. mdpi.comdntb.gov.ua By employing a ketone as the carbonyl component, α,α-disubstituted amino acid derivatives can be synthesized. researchgate.net The Ugi 5-center-4-component reaction (U-5C-4CR) variant is particularly noteworthy as it can utilize an α-amino acid as a bifunctional reagent, reacting with a carbonyl, an isocyanide, and an alcohol, further increasing molecular complexity in a single step. nih.gov These isocyanide-based MCRs are celebrated for their high atom economy and their ability to generate diverse, drug-like scaffolds from a wide range of readily available starting materials. uniba.itmdpi.com

The table below summarizes key multi-component strategies applicable to the synthesis of α,α-disubstituted α-amino esters.

Reaction NameTypical ComponentsProduct TypeRelevance to Target Compound
Strecker Synthesis Ketone, Primary Amine, Cyanide Sourceα,α-Disubstituted α-Aminonitrile (precursor to amino acid)Direct route to the α,α-dimethyl, N-benzyl amino core. chemeurope.comwikipedia.org
Ugi Reaction (4CR) Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideGenerates complex, sterically hindered peptide-like structures. researchgate.net
aza-Friedel-Crafts Imines, Arene NucleophilesQuaternary α-Amino EstersAllows for the synthesis of analogues with diverse aryl groups. chemrxiv.orgchemrxiv.org

These methodologies underscore a shift in synthetic chemistry towards processes that are not only efficient in terms of yield and time but are also more environmentally benign due to reduced solvent usage and fewer purification steps.

High-Throughput Synthesis and Analogue Generation for Chemical Libraries

The principles of efficiency inherent in one-pot and multi-component reactions are particularly advantageous for high-throughput synthesis (HTS) and the creation of chemical libraries. uniba.it HTS platforms employ automated and parallel synthesis techniques to rapidly generate a large number of structurally related compounds, which are invaluable for drug discovery and screening processes. nih.gov

For the generation of a library of analogues of this compound, a parallel synthesis approach can be implemented. This involves setting up an array of reactions, typically in a microplate format, where one or more of the starting components are varied in each well. By leveraging an efficient MCR like the Strecker or Ugi reaction, the complexity of the setup is minimized. For instance, a library could be generated based on a three-component reaction by systematically varying the ketone and amine inputs.

An automated synthesis platform could execute the following steps:

Dispensing a unique ketone into each column of a 96-well plate.

Dispensing a unique primary amine into each row of the same plate.

Adding the other necessary reagents (e.g., cyanide source, isocyanide) to all wells.

Incubating the plate under controlled reaction conditions.

Performing a streamlined work-up and purification, often using automated liquid handling and chromatographic systems.

This approach allows for the rapid creation of hundreds or thousands of distinct α,α-disubstituted α-amino ester analogues. The resulting library of compounds can then be screened for biological activity, with the structural information from each "hit" guiding further optimization. The parallel synthesis of a library of imidazole-4,5-dicarboxamides bearing amino acid esters serves as a practical example of how these scaffolds can be efficiently produced and characterized for screening in biological assays. nih.gov

The following table illustrates a hypothetical combinatorial library generation based on a three-component synthesis.

Ketone 1 (Acetone) Ketone 2 (Cyclopentanone) Ketone 3 (Butan-2-one)
Amine 1 (Benzylamine) This compoundMethyl 1-(benzylamino)cyclopentane-1-carboxylateMethyl 2-(benzylamino)-2-methylbutanoate
Amine 2 (4-Methoxybenzylamine) Methyl 2-((4-methoxybenzyl)amino)-2-methylpropanoateMethyl 1-((4-methoxybenzyl)amino)cyclopentane-1-carboxylateMethyl 2-((4-methoxybenzyl)amino)-2-methylbutanoate
Amine 3 (Furan-2-ylmethanamine) Methyl 2-((furan-2-ylmethyl)amino)-2-methylpropanoateMethyl 1-((furan-2-ylmethyl)amino)cyclopentane-1-carboxylateMethyl 2-((furan-2-ylmethyl)amino)-2-methylbutanoate

By systematically altering the building blocks, this high-throughput approach can efficiently explore the chemical space around the core structure of this compound, facilitating the discovery of novel compounds with potentially valuable biological properties.

Elucidation of Reaction Mechanisms and Kinetic Profiles in Transformations of Methyl 2 Benzylamino 2 Methylpropanoate

Detailed Mechanistic Pathways for Aza-Michael Addition Reactions

The synthesis of Methyl 2-(benzylamino)-2-methylpropanoate is achieved through the aza-Michael addition of benzylamine (B48309) to methyl methacrylate (B99206). mdpi.comresearchgate.net This reaction is a classic example of a conjugate addition, where a nucleophilic amine adds to an α,β-unsaturated carbonyl compound. The mechanism can be intricate, involving several competing pathways and intermediates influenced by reaction conditions.

Proton Transfer Dynamics and Formation of Reactive Intermediates

The aza-Michael addition initiates with the nucleophilic attack of the nitrogen atom of benzylamine on the β-carbon of the methyl methacrylate double bond. d-nb.info This step leads to the formation of a zwitterionic intermediate. acs.orgnih.gov The stabilization of this charged intermediate is often facilitated by polar aprotic solvents. nih.gov

Following the initial addition, a proton transfer is required to neutralize the zwitterion and form the final product. researchgate.net This can occur through several pathways:

Solvent-Assisted Transfer: In protic solvents like methanol (B129727) or water, solvent molecules can mediate the proton transfer. auburn.edu Polar protic solvents can accelerate the reaction through hydrogen bonding interactions and charge stabilization. auburn.edu

Concerted Mechanism: Some computational studies propose a concerted mechanism involving a cyclic intermolecular proton transfer from the amine to the carbonyl oxygen of the ester group, followed by keto-enol tautomerization. researchgate.net

The formation of the zwitterion is typically a pseudo-equilibrated step, while the subsequent proton transfer is often the irreversible, rate-limiting part of the reaction. acs.orgnih.gov

Transition State Characterization and Energy Barrier Analysis

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in characterizing the transition states (TS) and determining the energy barriers associated with the aza-Michael addition. acs.orgmdpi.com

For the addition of primary amines to acrylates, the key transition state is that of the amine-assisted proton transfer. acs.org This TS involves a Grotthus-like mechanism where an external amine molecule facilitates the proton shuttle. nih.gov DFT calculations show that this pathway has a significantly lower activation energy barrier compared to an unassisted intramolecular proton transfer.

The activation energy for the nucleophilic attack itself is generally low, leading to the rapid formation of the zwitterionic intermediate. The subsequent proton transfer step possesses a higher energy barrier, confirming it as the rate-determining step. researchgate.net The calculated activation energies for aza-Michael additions can vary depending on the specific reactants and solvent but typically fall in a range that allows the reaction to proceed under mild conditions. acs.orgrsc.org For instance, DFT models have been used to predict reactivity, with activation energies below ~21 kcal/mol indicating a favorable reaction. acs.orgrsc.org

Table 1: Key Mechanistic and Energetic Parameters for the Aza-Michael Addition

Mechanistic Investigations of Palladium-Catalyzed Cyclization Processes

While less common than its formation, this compound and similar β-amino esters can theoretically undergo intramolecular palladium-catalyzed cyclization. Such transformations typically involve C-H activation to form new heterocyclic structures. A plausible pathway would be the intramolecular cyclization via activation of a C-H bond on the benzyl (B1604629) group's aromatic ring, leading to the formation of a tetrahydroisoquinoline derivative.

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Palladium-catalyzed C-H functionalization reactions operate through a well-defined catalytic cycle, generally involving oxidative addition, transmetalation (or a related step), and reductive elimination. libretexts.orgcsbsju.eduwikipedia.org

C-H Activation / Oxidative Addition: The cycle often initiates with the C-H activation of the substrate by a Pd(II) species, which is a formal oxidative addition process. nih.gov In the case of this compound, the nitrogen atom would first coordinate to the palladium center, directing the catalyst to activate an ortho C-H bond on the benzyl ring. This forms a five-membered palladacycle intermediate. beilstein-journals.org

Transmetalation / Ligand Exchange: This step is more relevant for cross-coupling reactions. In an intramolecular cyclization, this phase might involve coordination of other ligands or reaction with additives that facilitate the subsequent reductive elimination.

Reductive Elimination: This is the product-forming step. wikipedia.org The C-N or C-C bond is formed by the elimination of the product from the palladium center. For the cyclization of the amino ester, this would involve the formation of a new C-N bond, causing the palladium center's oxidation state to decrease by two (e.g., from Pd(IV) to Pd(II) or Pd(II) to Pd(0)). nih.gov The resulting Pd(0) species is then re-oxidized to Pd(II) to re-enter the catalytic cycle, often by an external oxidant. researchgate.net

Role of Azapalladacycle Intermediates in Reaction Progression

Azapalladacycle intermediates are crucial in directing and facilitating C-H functionalization reactions. beilstein-journals.org In the proposed intramolecular cyclization of this compound, the formation of an azapalladacycle is the key C-H activation step.

The process would proceed as follows:

The substrate's nitrogen atom acts as a directing group, coordinating to the Pd(II) catalyst.

This coordination positions the catalyst in proximity to the ortho C-H bonds of the benzyl ring.

An intramolecular electrophilic substitution or concerted metalation-deprotonation event occurs, where the palladium center replaces a hydrogen atom on the aromatic ring, forming a stable five-membered azapalladacycle. beilstein-journals.org

Kinetic Studies and Rate-Determining Steps in Key Synthetic Transformations

For the aza-Michael addition , kinetic studies have shown that the reaction order can be influenced by the choice of catalyst, solvent, and reactant concentrations. researchgate.net In many cases, the reaction follows second-order kinetics. Polar aprotic solvents like DMSO are known to enhance the reaction kinetics by stabilizing the zwitterionic intermediate. nih.gov The rate-limiting step is generally the proton transfer that occurs after the initial nucleophilic attack. acs.orgresearchgate.net

For the hypothetical palladium-catalyzed cyclization , the rate-determining step is typically either the initial C-H bond activation or the final reductive elimination. nih.govacs.org

C-H Activation as RDS: Kinetic isotope effect (KIE) studies are often employed to determine if C-H cleavage is rate-limiting. A significant KIE value (kH/kD > 2) suggests that the C-H bond breaking is part of the slowest step in the mechanism. nih.gov

Reductive Elimination as RDS: In other cases, particularly when the C-H activation is rapid and reversible, the subsequent functionalization or reductive elimination step can be rate-determining. acs.org The rate of reductive elimination is influenced by the steric bulk and electronic properties of the ligands on the palladium center. acs.org

The specific RDS can change depending on the concentrations of reactants and additives. For example, in some C-H functionalization reactions, the rate-limiting step can switch from C-H activation to a subsequent step at high concentrations of a coupling partner. acs.org

Table 2: Summary of Kinetic Profiles for Key Transformations

Influence of Solvent Systems and Catalyst Design on Reaction Pathways

The transformation of α-amino esters like this compound is profoundly influenced by the selection of solvent and catalyst. These components are critical in directing reaction mechanisms, enhancing reaction rates, and determining the selectivity and yield of the final products. The rational design of reaction conditions, therefore, hinges on a deep understanding of how solvents and catalysts interact with reactants, intermediates, and transition states.

Solvent System Effects on Reaction Kinetics and Pathways

The solvent environment is a crucial factor in determining the kinetic profile of reactions involving polar molecules and charged intermediates, such as in the N-alkylation or other transformations of amino esters. The choice of solvent can dramatically alter reaction rates by stabilizing or destabilizing the transition state relative to the reactants. nih.gov

A classic example that illustrates the powerful effect of solvents is the Menshutkin reaction, which involves the formation of a quaternary ammonium (B1175870) salt from a tertiary amine and an alkyl halide. nih.gov This reaction is analogous to potential transformations of this compound. The reaction proceeds from neutral reactants to a charged, ionic product through a highly polar, dipolar transition state. nih.govarxiv.org

Research on the Menshutkin reaction between pyridine (B92270) and methyl bromide (Pyr+MeBr) has shown that the activation barrier is significantly lowered in polar solvents compared to the gas phase or nonpolar solvents. acs.org This is because polar solvents are more effective at stabilizing the charge separation that develops in the transition state. nih.govacs.org

Polar Protic vs. Aprotic Solvents : Polar protic solvents (e.g., water, methanol) can solvate both cations and anions effectively through hydrogen bonding. Polar aprotic solvents (e.g., acetonitrile, DMSO) primarily solvate cations. The ability of the solvent to stabilize the transition state through these interactions can lead to significant rate accelerations. nih.govacs.org

Nonpolar Solvents : In contrast, nonpolar solvents like cyclohexane (B81311) interact weakly with the polar transition state, resulting in a higher activation energy and a much slower reaction rate. arxiv.orgacs.org

The calculated activation barriers for the Pyr+MeBr reaction in different solvents underscore this effect, demonstrating a strong correlation between solvent polarity and reaction rate. arxiv.orgacs.org

SolventCalculated Activation Barrier (kcal/mol)Experimental Activation Barrier (kcal/mol)
Acetonitrile23.222.5
Cyclohexane28.127.6

This table presents data for the analogous Pyr+MeBr Menshutkin reaction, illustrating the significant impact of solvent polarity on the energy barrier of an amine alkylation reaction. arxiv.orgacs.org

For transformations of this compound, a similar dependency is expected. Reactions that proceed through polar or charged intermediates will be accelerated in polar solvents. Conversely, pathways involving nonpolar transition states may be favored in nonpolar media. The specific choice between protic and aprotic solvents can further refine reaction selectivity by modulating the solvation of specific intermediates or reactants. rsc.org

Catalyst Design and Influence on Reaction Pathways

Catalysis is fundamental to achieving high efficiency and selectivity in the synthesis and transformation of complex molecules like α-amino esters. The design of the catalyst, including the choice of metal, ligands, and additives, can steer a reaction toward a desired product while minimizing side reactions.

Palladium-Catalyzed Transformations: Palladium complexes are exceptionally versatile catalysts for C-C and C-N bond-forming reactions. In syntheses related to 2-arylpropionic acids, which share structural motifs with derivatives of the target compound, palladium catalysts are pivotal. mdpi.comnih.gov For instance, a one-pot, two-step protocol for synthesizing 2-arylpropionic acids involves a palladium-catalyzed Heck reaction followed by hydroxycarbonylation. mdpi.com The success of this sequence relies on a catalyst system that is active for both transformations.

Lewis Acid and Organocatalysis: In other transformations, such as the reduction of related α-keto esters to α-hydroxy esters, Lewis acids and metal hydrides play a crucial role. nih.gov The choice of reducing agent and the presence of additives can dramatically influence the diastereoselectivity of the reduction. For example, reductions with L-Selectride have shown excellent stereoselectivity. nih.gov Furthermore, the use of chiral auxiliaries derived from compounds like cis-1-amino-2-indanol can direct the stereochemical outcome of such reductions. nih.gov

In the synthesis of α-amino esters, organocatalysis has emerged as a powerful, metal-free alternative. Chiral phosphoric acids, for example, have been used to catalyze the asymmetric N-H insertion reactions of α-carbonyl sulfoxonium ylides (stable surrogates for diazo compounds) with various amines to produce α-amino esters with excellent enantiocontrol. rsc.org This approach avoids metal contamination and is often tolerant of a wider range of functional groups.

The table below summarizes various catalyst types and their applications in reactions analogous or relevant to the transformations of this compound.

Catalyst SystemReaction TypeKey Function / EffectReference
Pd(OAc)₂ / NISPCDPPHeck Coupling / HydroxycarbonylationEnables one-pot synthesis of 2-aryl propionic acids with high regioselectivity. mdpi.com
Chiral Phosphoric AcidAsymmetric N-H InsertionOrganocatalytic synthesis of α-amino esters with excellent enantioselectivity. rsc.org
L-SelectrideReduction of α-keto estersProvides high diastereoselectivity in the formation of α-hydroxy esters. nih.gov
Ruthenium ComplexesN-Alkylation with AlcoholsCatalyzes the direct coupling of amino acid esters with alcohols, avoiding strong bases. nih.gov

The strategic selection of a catalyst system, whether based on transition metals, Lewis acids, or organocatalysts, is therefore indispensable for controlling the reaction pathways in the transformations of this compound, enabling the synthesis of specific target molecules with high purity and yield.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Benzylamino 2 Methylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR for Definitive Structural Assignment

One-dimensional high-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the initial structural verification of Methyl 2-(benzylamino)-2-methylpropanoate. The ¹H NMR spectrum provides crucial data on the electronic environment and connectivity of protons. For this molecule, the spectrum is expected to show a multiplet in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the five protons of the benzyl (B1604629) group. rsc.org A singlet for the two benzylic methylene (B1212753) (PhCH₂) protons would likely appear further upfield. Additionally, characteristic singlets are anticipated for the three methoxy (B1213986) (OCH₃) protons of the ester and the six equivalent protons of the two methyl (C(CH₃)₂) groups. docbrown.infodocbrown.info

The ¹³C NMR spectrum complements the proton data by identifying all non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the ester group (typically around 175 ppm), the carbons of the aromatic ring, the benzylic methylene carbon, the quaternary carbon atom, the methoxy carbon, and the two equivalent methyl carbons. vaia.comdocbrown.infochemicalbook.comchemicalbook.com The precise chemical shifts provide definitive evidence for the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data based on analogous structures.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Aromatic-H 7.40-7.20 m 5H 127-140
Benzyl-CH₂ ~3.75 s 2H ~54
Methoxy-OCH₃ ~3.65 s 3H ~52
C(CH₃)₂ ~1.30 s 6H ~25
Quaternary-C - - - ~58

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation and Connectivity

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space atomic correlations. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically over two to three bonds. For the title compound, COSY would primarily confirm the coupling within the aromatic spin system of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and their directly attached carbon atoms. princeton.eduepfl.ch This technique would be used to unambiguously assign the proton signals for the benzylic CH₂, methoxy OCH₃, and gem-dimethyl C(CH₃)₂ groups to their corresponding carbon signals in the ¹³C spectrum. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). princeton.eduepfl.ch For this compound, HMBC would show correlations from the methyl protons to both the quaternary carbon and the carbonyl carbon, definitively establishing the connectivity of the propanoate moiety. Correlations from the benzylic protons to the quaternary carbon and the aromatic carbons would confirm the attachment of the benzyl group. uvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. NOESY could reveal correlations between the benzylic CH₂ protons and the ortho-protons of the aromatic ring.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound, with the molecular formula C₁₂H₁₇NO₂, the theoretical monoisotopic mass is 207.12593 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. st-andrews.ac.uk

Ionization Techniques (e.g., ESI, FAB) and Their Impact on Fragmentation Patterns

The method of ionization has a significant effect on the resulting mass spectrum. researchmap.jp

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.orgnih.gov This is highly advantageous for clearly identifying the molecular weight of the parent compound. rsc.orgnih.gov

Fast Atom Bombardment (FAB): FAB is a more energetic ionization method that tends to produce the molecular ion along with a greater number of fragment ions. rsc.orgrsc.org While this can make identification of the molecular ion more complex, the resulting fragmentation pattern provides valuable data for structural elucidation. researchmap.jp

Elucidation of Diagnostic Fragmentation Pathways

Table 2: Predicted Diagnostic Mass Fragments for this compound This interactive table outlines the expected fragmentation patterns and corresponding m/z values.

Proposed Fragment Ion Formula m/z (Mass-to-Charge Ratio)
[M+H]⁺ [C₁₂H₁₈NO₂]⁺ 208
[M]⁺ [C₁₂H₁₇NO₂]⁺ 207
[M-•CH₃]⁺ [C₁₁H₁₄NO₂]⁺ 192
[M-•OCH₃]⁺ [C₁₁H₁₄NO]⁺ 176
[M-•COOCH₃]⁺ [C₁₀H₁₄N]⁺ 148
[C₆H₅CH₂NH₂]⁺ [C₇H₉N]⁺ 107
[C₆H₅CH₂]⁺ (Tropylium ion) [C₇H₇]⁺ 91

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsional Angles

The key structural parameters include the lengths of covalent bonds, the angles between those bonds, and the torsional (or dihedral) angles that describe the rotation around single bonds. For instance, the C=O bond of the ester group is expected to be significantly shorter than the C-O single bonds. The geometry around the quaternary C2 carbon is anticipated to be tetrahedral.

Table 1: Representative Bond Lengths for this compound Moiety (Note: These are typical values derived from crystallographic data of analogous structures and general chemical principles, as a dedicated CIF file for the title compound is not available.)

BondTypical Length (Å)
C=O (Ester)1.19 - 1.22
C-O (Ester)1.33 - 1.36
O-CH₃ (Ester)1.43 - 1.46
C-N (Amine)1.45 - 1.48
C-C (Aromatic)1.37 - 1.40
C-C (Aliphatic)1.52 - 1.55

Table 2: Representative Bond Angles for this compound Moiety (Note: These are typical values derived from crystallographic data of analogous structures and general chemical principles.)

AngleTypical Value (°)
O=C-O (Ester)122 - 126
C-O-C (Ester)115 - 119
C-N-C110 - 115
C-C-C (Quaternary)108 - 111

Analysis of Chiral Centers and Absolute Configuration

A chiral center is a carbon atom that is attached to four different substituent groups, leading to the existence of non-superimposable mirror images known as enantiomers. utdallas.eduuomustansiriyah.edu.iq The specific three-dimensional arrangement of these groups around a chiral center is known as its absolute configuration. algoreducation.com

The molecule This compound is achiral . The C2 carbon atom is bonded to four groups: a benzylamino group, a methoxycarbonyl group, and two methyl groups. Because two of the substituents (the methyl groups) are identical, this carbon is not a chiral center. Consequently, the molecule does not have enantiomers and does not possess an absolute configuration to be determined.

For molecules that are chiral, X-ray crystallography is a definitive method for determining the absolute configuration. By using anomalous dispersion effects, the technique can distinguish between the two possible enantiomeric forms, allowing for the assignment of the R (from the Latin rectus, right) or S (from the Latin sinister, left) configuration based on the Cahn-Ingold-Prelog priority rules. libretexts.orgmsu.edu This analysis is crucial in fields like pharmacology, where different enantiomers of a drug can have vastly different biological activities.

Insights into Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov The functional groups present in this compound—a secondary amine (N-H), an ester (C=O), and an aromatic ring—are expected to dictate its solid-state architecture.

The most significant interaction would likely be hydrogen bonding between the secondary amine proton (N-H) of one molecule and the carbonyl oxygen (C=O) of the ester group on an adjacent molecule. core.ac.uk This N-H···O=C interaction is a common and relatively strong directional force that often guides the formation of chains or sheets within the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint".

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent parts.

N-H Stretch: The secondary amine should exhibit a single, moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group typically appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as strong absorptions in the 2850-2980 cm⁻¹ region. researchgate.net

C=O Stretch: The ester carbonyl group is expected to produce a very strong, sharp absorption band in the range of 1735-1750 cm⁻¹. This is one of the most characteristic peaks in the spectrum. docbrown.info

C=C Stretches: The aromatic ring of the benzyl group will show several characteristic, moderate-intensity peaks in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

C-O Stretches: The ester will also display strong C-O stretching bands. Two distinct absorptions are expected: one for the C(=O)-O bond (around 1200-1250 cm⁻¹) and another for the O-CH₃ bond (around 1100-1150 cm⁻¹). researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Moderate
Aromatic C-H StretchBenzyl Ring3010 - 3100Moderate
Aliphatic C-H StretchMethyl Groups2850 - 2980Strong
C=O StretchEster1735 - 1750Strong
C=C StretchAromatic Ring1450 - 1600Moderate
C-O StretchEster1100 - 1250Strong
C-N StretchAmine1020 - 1220Moderate

Computational Chemistry and Molecular Modeling of Methyl 2 Benzylamino 2 Methylpropanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For Methyl 2-(benzylamino)-2-methylpropanoate, such studies would provide invaluable insights.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

A theoretical investigation using methods like DFT would characterize the electronic landscape of the molecule. This would involve calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. For a molecule like this compound, the analysis would likely focus on the localization of these orbitals on the benzyl (B1604629) group, the amino nitrogen, and the ester functionality to predict sites susceptible to electrophilic or nucleophilic attack.

Conformational Space Exploration and Global Minimum Identification

The flexibility of the benzyl and methylpropanoate groups allows for multiple low-energy conformations. A systematic conformational search, followed by geometry optimization using quantum chemical methods, would be necessary to identify the global minimum energy structure and a family of low-lying conformers. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemistry can predict various spectroscopic parameters. For instance, calculations of vibrational frequencies could be compared with experimental Infrared (IR) and Raman spectra to validate the computed structures. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and correlated with experimental data to confirm the molecular structure and assign spectral peaks.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular dynamics (MD) simulations would offer a time-resolved perspective on the behavior of this compound, particularly in a solution, which mimics physiological conditions.

Dynamic Conformational Analysis in Various Solvent Environments

MD simulations would reveal how the molecule explores its conformational space over time in different solvents (e.g., water, ethanol, DMSO). This would provide a more realistic picture of its flexibility and the equilibrium between different conformers, which is often not captured by static quantum chemical calculations in the gas phase.

Reaction Pathway Modeling and Transition State Search

The synthesis of this compound can be envisioned through several routes, with reductive amination being a prominent and efficient method. This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the final amine product. Computational modeling is instrumental in mapping the energy landscape of such reactions.

Density Functional Theory (DFT) studies on analogous reductive amination reactions provide a framework for understanding the synthesis of this compound. For instance, a likely synthetic pathway is the reaction between benzaldehyde and methyl 2-aminoisobutyrate. The reaction commences with the formation of an imine intermediate, which is then reduced.

Computational analyses of similar acid-catalyzed direct reductive aminations reveal the relative energy barriers of the key steps. A critical aspect of this reaction is the selective reduction of the imine in the presence of the starting carbonyl compound. DFT calculations have shown that the transition states for the reduction of the imine intermediate are energetically more favorable than the direct reduction of the starting aldehyde or ketone. nih.gov

For a model system involving the reaction of an aldehyde with an amine using a hydride reducing agent like sodium triacetoxyborohydride (STAB), the transition states for the hydride transfer to the corresponding imine are found to be lower in energy than the transition state for the hydride transfer to the aldehyde. nih.gov This selectivity is crucial for the high yields often observed in direct reductive amination procedures. The transition state structures for these hydride transfers are often organized by a Lewis-acidic cation, such as the sodium ion from the reducing agent. nih.gov

Applying these principles to the synthesis of this compound, we can infer the energetics of the key steps. The formation of the N-benzyl imine from benzaldehyde and methyl 2-aminoisobutyrate, followed by its reduction, would be the computationally predicted low-energy pathway.

Table 1: Calculated Relative Free Energies (kcal/mol) for a Model Reductive Amination Pathway (Data adapted from a DFT study on a similar system for illustrative purposes)

Species/Transition StateRelative Free Energy (kcal/mol)
Aldehyde + Amine0.0
Imine Formation TS+15.2
Imine Intermediate+5.8
Imine Reduction TS+12.5
Aldehyde Reduction TS+18.9
Final Amine Product-10.4

This interactive table illustrates that the transition state (TS) for reducing the imine intermediate is significantly lower in energy than the transition state for reducing the starting aldehyde, explaining the selectivity of the reaction.

Catalysis plays a pivotal role in modern organic synthesis, and computational modeling is essential for understanding how catalysts activate substrates and control reaction outcomes. In the context of synthesizing N-benzyl amino esters, various catalytic systems can be employed, including those for reductive amination and direct N-alkylation (benzylation).

For reductive amination, acid catalysis is often used to promote the initial dehydration step leading to the imine. Computational models can detail the protonation states of the reactants and intermediates and the role of the acid in lowering the activation energy for imine formation.

Alternatively, the synthesis could proceed via a catalytic α-benzylation of an N-unprotected amino acid ester. nih.gov In such reactions, a combination of catalysts, for example, a palladium species and a chiral aldehyde, might be used. nih.gov Computational studies can model the key interactions within the catalytic cycle:

Oxidative Addition: Modeling the initial step where the palladium catalyst reacts with a benzyl alcohol derivative.

Enolate Formation: Simulating the formation of an active enolate from the amino acid ester, often facilitated by a co-catalyst like a chiral aldehyde and a Lewis acid. nih.gov

Nucleophilic Attack: Calculating the transition state for the attack of the enolate on the palladium-activated benzyl group.

These models help in understanding the origin of stereoselectivity in asymmetric variants of the reaction by comparing the energies of the transition states leading to different stereoisomers.

Computational Studies for Ligand Design and Substrate Specificity (focused on synthetic methodology)

Building upon the understanding of reaction mechanisms and catalyst-substrate interactions, computational chemistry is a powerful tool for the in silico design of new ligands and catalysts to improve synthetic efficiency and selectivity.

For palladium-catalyzed benzylation reactions, the choice of phosphine (B1218219) ligand is critical. Computational modeling can be used to screen a library of virtual ligands and predict their impact on the reaction. Key parameters that can be calculated include:

Ligand Bite Angle and Cone Angle: These steric parameters influence the geometry of the catalytic complex and, consequently, the accessibility of the metal center.

Electronic Properties: The electron-donating or -withdrawing nature of the ligand, quantifiable through computational methods, affects the reactivity of the palladium center.

Binding Energies: Calculating the binding energy of the ligand to the metal center helps in assessing the stability of the catalyst.

By systematically modifying the structure of the ligand in a computational model, researchers can identify designs that are predicted to lower the activation energy of the rate-determining step or enhance the energy difference between diastereomeric transition states in an asymmetric reaction. This rational, model-driven approach accelerates the discovery of optimal catalysts for the synthesis of specific targets like this compound, reducing the need for extensive empirical screening.

Transformative Chemistry and Synthetic Applications of Methyl 2 Benzylamino 2 Methylpropanoate in Complex Molecule Assembly

Role as Key Intermediates in Heterocycle Synthesis

The structural framework of Methyl 2-(benzylamino)-2-methylpropanoate, featuring a secondary amine and a methyl-substituted propanoate, presents it as a plausible precursor for various nitrogen-containing heterocycles. These cyclic structures are fundamental cores of many pharmaceuticals and biologically active compounds.

The tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold found in a vast number of natural alkaloids and synthetic molecules with significant biological activities. mdpi.comacs.orgnih.gov The synthesis of the THIQ core often involves the cyclization of a β-phenylethylamine derivative. acs.orgnih.gov Classic methods for this transformation include the Pictet-Spengler and Bischler-Napieralski reactions. acs.orgbeilstein-journals.org

A comprehensive review of available scientific literature did not yield specific examples of this compound being directly utilized as a starting material for the construction of the tetrahydroisoquinoline core. Theoretical pathways could be envisioned where the benzyl (B1604629) group acts as the aromatic component and the amino ester portion is modified to create the necessary ethylamine (B1201723) linkage for intramolecular cyclization. However, detailed research findings on such a transformation with this specific compound are not documented in the reviewed sources.

Beyond the THIQ structure, the synthesis of other nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azetidines is a cornerstone of medicinal chemistry. nbinno.com These saturated rings are prevalent in numerous drug molecules. Synthetic strategies to access these rings are diverse and often involve intramolecular cyclization of appropriately functionalized linear precursors.

Despite the structural elements of this compound suggesting its potential as a precursor, a thorough search of scientific literature did not provide specific, documented instances of its use in the synthesis of other nitrogen-containing cyclic systems like pyrrolidines, piperidines, or azetidines. The development of synthetic routes from this particular starting material to these heterocycles remains an underexplored area of research.

Utilization in the Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code. wikipedia.orgmdpi.comnih.gov They are invaluable tools in drug discovery and peptide science for creating novel structures with enhanced stability and biological activity. mdpi.comnih.gov

Sterically hindered amino acids, particularly α,α-disubstituted amino acids, are a significant class of NPAAs. researchgate.net Their incorporation into peptides can induce specific secondary structures, such as helices or turns, and increase resistance to enzymatic degradation. researchgate.netnih.gov The gem-dimethyl group on the alpha-carbon of the 2-methylpropanoate (B1197409) moiety in this compound makes it a derivative of α-aminoisobutyric acid (Aib), a well-known sterically hindered amino acid.

While the core structure is related to Aib, a detailed review of the literature did not reveal specific research focused on the derivatization of this compound to access other, more complex, sterically hindered amino acids. The potential for further alkylation or functionalization at the nitrogen or ester moieties to create novel hindered amino acids from this compound is yet to be extensively reported.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. wikipedia.orgnih.govnih.gov The incorporation of NPAAs is a common strategy in the design of peptidomimetics. nih.govwikipedia.orgresearchgate.net

There are no specific documented examples in the reviewed scientific literature of amino acids derived directly from this compound being incorporated into complex peptide mimetic scaffolds. The potential utility of its derivatives in this field is plausible but remains an area for future investigation.

Precursors in the Design and Synthesis of Chiral Catalysts and Ligands

Chiral ligands are essential components in asymmetric catalysis, a field crucial for the enantioselective synthesis of chiral molecules, particularly pharmaceuticals. mdpi.comacs.orgresearchgate.net Amino acids and their derivatives are often used as readily available chiral building blocks for the synthesis of new chiral ligands. mdpi.comacs.org

A thorough literature search did not yield any specific studies where this compound was used as a precursor in the design and synthesis of chiral catalysts or ligands. Although it possesses a nitrogen atom capable of coordinating to metals, its achiral nature means that chirality would need to be introduced in a subsequent step to render it useful for asymmetric catalysis. The exploration of this compound in the development of new ligand architectures is not currently documented.

Development of Advanced Building Blocks for Diversity-Oriented Synthesis and Chemical Libraries

The strategic design and synthesis of complex molecules for the exploration of chemical space is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules, often inspired by natural products, to populate chemical libraries for high-throughput screening. Within this paradigm, the selection of versatile and strategically functionalized building blocks is of paramount importance. This compound has emerged as a valuable scaffold in this context, offering multiple points for diversification and the construction of a wide array of molecular architectures.

The core structure of this compound, featuring a secondary amine, a methyl ester, and a sterically hindered quaternary carbon center, provides a unique combination of reactive sites and conformational constraints. This allows for its elaboration into a variety of scaffolds suitable for the generation of chemical libraries. The secondary amine can be readily acylated, alkylated, or engaged in multicomponent reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides or other derivatives. Furthermore, the benzyl group can be removed via hydrogenolysis to unmask the primary amine, opening up another avenue for diversification.

A key application of this compound in DOS is its use in multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. The secondary amine of this compound can participate as the amine component in well-established MCRs such as the Ugi and Passerini reactions.

For instance, in an Ugi four-component reaction, the condensation of an aldehyde, an isocyanide, a carboxylic acid, and the amine functionality of this compound would lead to the formation of a complex α-acylamino carboxamide. The inherent steric hindrance of the quaternary center in the starting material can influence the stereochemical outcome of such reactions and impart unique conformational properties to the resulting products.

The versatility of this compound as a building block is further highlighted by its potential use in the synthesis of heterocyclic scaffolds, which are prevalent in many biologically active compounds. For example, intramolecular cyclization strategies can be employed to construct piperidone and other nitrogen-containing ring systems. The Dieckmann condensation of a suitably functionalized derivative of this compound could provide access to substituted piperidones, which are valuable intermediates in medicinal chemistry.

Moreover, the ester group of this compound can be reduced to the corresponding alcohol, providing another point for diversification. The resulting amino alcohol can be used in the synthesis of oxazolidinones and other heterocyclic systems. The following table illustrates the potential of this compound to generate a diverse set of molecular scaffolds through various synthetic transformations.

Starting MaterialReaction TypeResulting ScaffoldPotential for Further Diversification
This compoundUgi Reactionα-Acylamino CarboxamideVariation of aldehyde, isocyanide, and carboxylic acid components
This compoundPasserini Reactionα-Acyloxy CarboxamideVariation of aldehyde, isocyanide, and carboxylic acid components
N-Acylated DerivativeDieckmann CondensationSubstituted PiperidoneFurther functionalization of the piperidone ring
Product of Ester ReductionIntramolecular CyclizationOxazolidinoneDerivatization of the oxazolidinone core
N-Debenzylated ProductPictet-Spengler ReactionTetrahydro-β-carbolineVariation of the aldehyde component and further aromatic substitutions

The strategic application of this compound in DOS workflows enables the efficient construction of diverse and complex chemical libraries. The ability to generate a wide range of molecular frameworks from a single, readily accessible building block underscores its importance in the quest for novel bioactive molecules. The resulting libraries of compounds can then be screened against a multitude of biological targets to identify new leads for drug development and to probe fundamental biological processes.

Green Chemistry Principles Applied to Methyl 2 Benzylamino 2 Methylpropanoate Synthesis and Reactions

Development of Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. For the synthesis of amino acid esters, significant progress has been made in developing solvent-free and reduced-solvent methodologies.

One prominent technique is mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate chemical reactions in the solid state, often without any solvent. Research has demonstrated the successful solventless synthesis of N-protected α- and β-amino esters using this method. acs.org The reactions are straightforward, occur in reduced times, yield pure products with simplified workups, and eliminate the need for hazardous chlorinated solvents. acs.org For instance, the esterification of N-protected amino acids can be achieved in a planetary ball mill, offering a clean alternative to traditional solution-phase chemistry. acs.org

Another approach involves performing reactions "neat," where one of the reactants itself acts as the reaction medium. The preparation of β-amino esters from α,β-unsaturated esters has been successfully carried out under solvent-free conditions using domestic microwave ovens, sometimes with the aid of a solid support like Montmorillonite K-10 clay. scielo.br This method not only avoids organic solvents but also significantly accelerates the reaction. While specific studies on Methyl 2-(benzylamino)-2-methylpropanoate are not prevalent, these established solvent-free methodologies for structurally similar β-amino esters provide a clear and viable strategy for its greener synthesis.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Esterification Methods for Amino Acid Derivatives

FeatureConventional Method (Solution-Phase)Mechanochemical Method (Solvent-Free)
Solvent Requirement High (e.g., Dichloromethane, Toluene)None or minimal
Reaction Conditions Often requires heating or coolingAmbient temperature
Work-up Procedure Typically involves liquid-liquid extraction, washing, and solvent evaporationSimplified; often involves direct filtration or a simple wash
Waste Generation Significant solvent wasteMinimal
Environmental Impact Higher due to VOC emissions and hazardous wasteSignificantly lower

Application of Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency and Sustainability

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, aligning perfectly with the green chemistry principle of energy efficiency. chemicaljournals.com MAOS utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric heating. rsc.org This process allows for rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—from hours or days to minutes or even seconds. chemicaljournals.comrsc.org

The application of MAOS is widespread and includes reactions pertinent to the synthesis of β-amino esters. For example, the Mannich reaction, a method for producing β-amino ketones (precursors to β-amino esters), can be completed in just 60 seconds under microwave irradiation with high yields. chemicaljournals.com Similarly, the synthesis of β-enamino esters, which are closely related to β-amino esters, has been achieved in 1-3 minutes using a domestic microwave oven under solvent-free conditions. scielo.br

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Three-Component Reaction

ParameterConventional Method (Oil Bath Heating)Microwave-Assisted MethodReference
Reaction Time 60 minutes4 minutes rsc.org
Product Yield Lower80–95% rsc.org
Conditions Higher temperature, longer durationMilder, solvent-free possible rsc.org
Energy Efficiency LowerHigher uk-cpi.com

Catalytic Strategies for Improved Atom Economy and Minimization of Waste

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how much of the starting materials' mass is incorporated into the final product. numberanalytics.com Catalysis is a cornerstone for achieving high atom economy, as catalysts can enable more direct and selective reaction pathways, reducing the formation of byproducts and waste. numberanalytics.com

For the synthesis of N-substituted β-amino esters like this compound, several catalytic strategies are applicable:

Biocatalysis : The use of enzymes as catalysts offers exceptional selectivity under mild conditions, typically in aqueous media. nih.gov Enzymes such as ammonia (B1221849) lyases, transaminases, or reductive aminases can be employed for the asymmetric synthesis of amino compounds. nih.gov This approach is highly atom-economical and avoids the use of toxic heavy metals or harsh reagents.

Organocatalysis : Small organic molecules can be used to catalyze key bond-forming reactions, such as the Mannich reaction or conjugate additions, to produce β-amino acids and their esters with high stereoselectivity. rsc.org This avoids the need for metal-based catalysts, which can be toxic and difficult to remove from the final product.

Heterogeneous Catalysis : Using catalysts on a solid support, such as Montmorillonite K-10 or KSF clays, facilitates easy separation and recycling of the catalyst. scielo.br This minimizes waste, as the catalyst is not consumed and does not need to be separated through complex purification steps like chromatography. This strategy has been effectively used in the solvent-free synthesis of β-amino esters. scielo.br

By selecting a catalytic route over a traditional stoichiometric one, chemists can design syntheses that are not only more efficient but also generate significantly less waste, a key objective for the sustainable production of specialty chemicals. numberanalytics.comnumberanalytics.com

Table 3: Overview of Catalytic Strategies and Their Green Chemistry Advantages

Catalytic StrategyCatalyst TypeKey Advantages
Biocatalysis Enzymes (e.g., Transaminases, Lyases)High stereo- and regioselectivity, mild reaction conditions (water, room temp.), biodegradable. nih.gov
Organocatalysis Small organic molecules (e.g., Proline)Metal-free, avoids heavy metal contamination, often highly enantioselective. rsc.org
Heterogeneous Catalysis Solid-supported acids/bases (e.g., K-10 Clay)Easy catalyst recovery and reuse, simplified product purification, suitable for flow chemistry. scielo.br

Energy Efficiency and Sustainable Practices in Scale-Up and Production

Translating a laboratory-scale synthesis to industrial production presents significant challenges, particularly concerning energy efficiency and sustainability. uk-cpi.com A process that is efficient on a gram scale may become highly energy-intensive and wasteful at the kilogram or ton scale. Therefore, implementing sustainable practices from the outset is crucial for the viable production of specialty chemicals like this compound.

Key strategies for energy-efficient and sustainable scale-up include:

Process Intensification : This involves designing smaller, more efficient production systems. Continuous flow chemistry, as opposed to traditional batch processing, is a prime example. Flow reactors offer superior heat and mass transfer, allowing for better temperature control, safer operation, and higher energy efficiency. uk-cpi.com Technologies like MAOS and efficient catalysis are more readily integrated into intensified processes.

Energy Consumption Optimization : The energy efficiency of a process is directly linked to the methods used. As discussed, MAOS can drastically cut energy needs by shortening reaction times. chemicaljournals.com Similarly, catalytic processes reduce the energy requirements of a reaction by lowering the activation energy barrier. greenvi-joy.com

Waste Valorization and Solvent Recycling : A holistic approach to sustainability involves managing the entire lifecycle of materials. This includes implementing closed-loop systems to recover and reuse solvents, which reduces both waste and the energy needed to produce fresh solvents. rebuildmanufacturing.com Furthermore, exploring uses for any byproducts (waste valorization) can turn a waste stream into a valuable co-product. nih.gov

Use of Renewable Feedstocks : For long-term sustainability, shifting from petrochemical-based starting materials to renewable feedstocks is essential. nih.gov While this depends on the specific synthetic route, designing pathways that can utilize bio-based materials is a forward-looking goal in green chemical production. reachemchemicals.com

By integrating these principles, the scale-up and production of this compound can be designed to be not only economically competitive but also environmentally responsible. blazingprojects.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-(benzylamino)-2-methylpropanoate?

  • Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid (2-(benzylamino)-2-methylpropanoic acid) with methanol, using acid catalysis (e.g., concentrated H₂SO₄ or HCl) under reflux conditions. Alternatively, alkylation of methyl 2-amino-2-methylpropanoate with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF may yield the product. Reaction monitoring via TLC or HPLC is recommended to optimize yield .
  • Key Considerations : Control reaction temperature (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How can spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) should show signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), methyl ester (δ 3.6–3.7 ppm, singlet), and tertiary amine (no direct proton signal due to exchange broadening). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) and quaternary carbons.
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 207.27 (C₁₂H₁₇NO₂⁺).
  • HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (>95%) .

Q. What role does this compound play as an intermediate in organic synthesis?

  • Applications :

  • Peptide Synthesis : The benzylamino group can serve as a temporary protective group for amines, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane) .
  • Medicinal Chemistry : Acts as a precursor for β-amino acid derivatives, which are key motifs in protease inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can the benzylamino group be selectively modified without hydrolyzing the ester moiety?

  • Strategies :

  • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amine before ester hydrolysis. Deprotect with TFA (for Boc) or piperidine (for Fmoc) .
  • Reductive Alkylation : React with aldehydes/ketones under H₂ and Pd/C to form secondary amines while preserving the ester .
    • Experimental Design : Conduct reactions in anhydrous THF at 0–25°C, monitoring pH to avoid ester hydrolysis.

Q. How does steric hindrance from the methyl groups influence reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : The geminal methyl groups at the α-carbon create steric bulk, reducing nucleophilic attack at the ester carbonyl. This slows reactions like transesterification or aminolysis compared to less hindered esters.
  • Data Analysis : Kinetic studies (e.g., using Hammett plots) comparing reaction rates with analogs (e.g., methyl 2-aminopropanoate) quantify steric effects. Computational modeling (DFT) can visualize transition-state geometries .

Q. What analytical methods are effective for detecting impurities or degradation products in this compound?

  • Methodology :

  • HPLC-MS : Identifies impurities like hydrolyzed acid (2-(benzylamino)-2-methylpropanoic acid) or benzylamine by-products.
  • Stability Studies : Accelerated degradation under heat (40–60°C) or humidity (75% RH) reveals degradation pathways.
  • Reference Standards : Compare retention times and spectra with certified impurities (e.g., ethyl ester analogs) .

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